3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción
Propiedades
IUPAC Name |
3-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-29-15-5-4-14(20)12-16(15)30(27,28)25-10-8-24(9-11-25)18-7-6-17-21-22-19(13-2-3-13)26(17)23-18/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOVXKTEWHFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity. This inhibition occurs through the compound binding to the active site of PI3Kδ, preventing it from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition disrupts the PI3K/AKT signaling pathway, leading to changes in cellular functions.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism. By inhibiting PI3Kδ, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation.
Actividad Biológica
The compound 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features several notable structural elements:
- Cyclopropyl Group : Enhances binding affinity and selectivity towards biological targets.
- Sulfonyl-Piperazine Moiety : Critical for modulating enzyme activity and receptor interactions.
- Triazolo-Pyridazine Framework : Imparts rigidity and stability to the structure.
The molecular formula is , indicating a complex arrangement conducive to diverse biological interactions .
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The sulfonyl group plays a crucial role in binding interactions that can modulate enzyme activity or alter receptor signaling pathways. This compound has shown promise in inhibiting certain biological targets, which could lead to therapeutic applications in various diseases .
Antiproliferative Activity
A study evaluating related compounds within the [1,2,4]triazolo[4,3-b]pyridazine class demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one exhibited IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound with a similar scaffold showed IC50 values as low as 0.008 μM against A549 cells .
In Vitro Studies
In vitro assays have shown that compounds with similar structures effectively inhibit tubulin polymerization, a critical process in cell division. Immunostaining assays further confirmed that these compounds disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of related triazolo-pyridazine derivatives has been conducted to identify key structural features responsible for their biological activity. The presence of specific substituents on the piperazine ring significantly influences the antiproliferative potency of these compounds. For example, variations in electronic properties due to para-substitutions were correlated with enhanced activity against cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-6-(4-(5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | Cyclopropyl group; sulfonyl-piperazine | Promising anticancer activity; inhibits tubulin polymerization |
| 3-(4-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | Lacks cyclopropane; retains sulfonamide | Moderate antiproliferative effects; less selective |
| 3-(Thiophenes) | Contains thiophenes instead of cyclopropanes | Different electronic properties; varied binding dynamics |
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound is primarily recognized for its biological activity , which is largely attributed to its unique structural features. The sulfonyl group and piperazine ring are crucial for its interaction with specific enzymes and receptors, making it a candidate for therapeutic applications in various diseases.
Anticancer Activity
Research indicates that derivatives of similar triazole compounds exhibit promising anticancer properties. For instance, studies on pyrazole derivatives have shown their potential as anticancer agents, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that compounds with similar structures may enhance cytotoxicity when used in combination with established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has been noted for its inhibitory effects on specific enzymes associated with cancer progression and other diseases. The inhibition of MEK enzymes has been documented in related compounds, indicating a potential mechanism through which this compound could exert therapeutic effects .
Synthesis and Structural Features
The synthesis of 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step processes that include the formation of the cyclopropane ring and the introduction of the sulfonamide moiety. The unique substitution pattern contributes to its binding affinity and selectivity towards biological targets .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparative analysis can be made with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Contains thiophenes instead of cyclopropanes | Different electronic properties due to thiophene |
| 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine | Substituted with pyridine | Altered binding dynamics due to pyridine nitrogen |
This comparison illustrates how variations in structural components can influence biological activity and therapeutic potential.
Case Study: Anticancer Effects
A study focused on the anticancer effects of pyrazole derivatives demonstrated that certain compounds exhibited synergistic effects when combined with doxorubicin. This suggests that similar compounds like 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine could also enhance the efficacy of existing treatments through combination therapy .
Case Study: Enzyme Interaction
Another research highlighted the interaction of sulfonamide derivatives with MEK enzymes, providing evidence that this class of compounds could be developed into effective inhibitors for therapeutic use against various malignancies .
Q & A
Q. What are the key synthetic pathways for preparing triazolo[4,3-b]pyridazine derivatives with sulfonyl-piperazine substituents?
The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. For example:
- Step 1 : Coupling of a piperazine sulfonyl chloride derivative (e.g., 5-fluoro-2-methoxyphenylsulfonyl chloride) to the triazolo-pyridazine core under basic conditions (e.g., triethylamine in DMF at 0–25°C) .
- Step 2 : Cyclopropane ring introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
- Step 3 : Purification using column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature .
Q. How is the structural integrity of the compound validated post-synthesis?
- NMR Spectroscopy : and NMR confirm regioselectivity of substituents (e.g., piperazine sulfonyl group integration at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 486.1234) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or viral proteases (e.g., SARS-CoV-2 M) using fluorescence-based assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549) to assess IC values .
- Solubility : Thermodynamic solubility in PBS (pH 7.4) measured via shake-flask method .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Catalyst Screening : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling enhances cyclopropane introduction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Hammett constants correlate electron-withdrawing substituents (e.g., -SO-) with antiviral activity .
Q. How can contradictory SAR data for sulfonyl-piperazine analogs be resolved?
- Meta-Analysis : Compare substituent effects across analogs (e.g., 5-fluoro vs. 3,4-dichloro phenyl groups on viral protease inhibition) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., sulfonyl oxygen hydrogen bonds) .
Q. What analytical methods troubleshoot impurities in the final product?
- LC-MS/MS : Identifies byproducts (e.g., des-cyclopropyl analogs) via fragmentation patterns .
- DOSY NMR : Differentiates diastereomers or aggregates in solution .
- PXRD : Detects polymorphic forms affecting solubility .
Q. How are structure-activity relationships (SAR) explored for triazolo-pyridazine derivatives?
- Analog Libraries : Synthesize derivatives with varied substituents (e.g., aryl sulfonamide vs. alkyl sulfonamide) .
- Biological Profiling : Test analogs against a panel of 50+ kinases to map selectivity .
- Proteomics : SILAC-based assays identify off-target effects in cellular models .
Data Interpretation & Optimization
Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?
- PK/PD Studies : Measure plasma stability (e.g., mouse microsomal t >2 hrs) and tissue distribution .
- Metabolite ID : UPLC-QTOF identifies active metabolites (e.g., N-oxide derivatives) .
Q. What strategies enhance metabolic stability without compromising potency?
- Deuteration : Replace labile hydrogen atoms (e.g., piperazine C-H) to slow oxidative metabolism .
- Prodrug Design : Phosphorylate hydroxyl groups for improved aqueous solubility .
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